5-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide
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Overview
Description
5-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide is a synthetic organic compound that features a bromine atom, a morpholine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the bromination of a furan derivative followed by the introduction of the morpholine and cyclohexyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrogenated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the morpholine ring can interact with biological macromolecules such as proteins or nucleic acids, leading to changes in their structure and function. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- 2-bromo-3-(morpholin-4-yl)propionic acid
Uniqueness
5-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}furan-2-carboxamide is unique due to the presence of both a morpholine ring and a cyclohexyl group, which can impart specific chemical and biological properties. The combination of these functional groups can enhance its solubility, stability, and bioactivity compared to similar compounds.
Properties
Molecular Formula |
C16H23BrN2O3 |
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Molecular Weight |
371.27 g/mol |
IUPAC Name |
5-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H23BrN2O3/c17-14-5-4-13(22-14)15(20)18-12-16(6-2-1-3-7-16)19-8-10-21-11-9-19/h4-5H,1-3,6-12H2,(H,18,20) |
InChI Key |
WJMRPYRQRROZQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC=C(O2)Br)N3CCOCC3 |
Origin of Product |
United States |
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